Introduction: The Significance of a Multifunctional Building Block
Introduction: The Significance of a Multifunctional Building Block
An In-depth Technical Guide to 4-(Heptyloxy)benzaldehyde: Properties, Synthesis, and Applications
4-(Heptyloxy)benzaldehyde is an aromatic aldehyde that has emerged as a significant intermediate and molecular building block in various fields of chemical science.[1][2] Its structure is characterized by a benzaldehyde core, where the para-position is substituted with a seven-carbon alkyloxy (heptyloxy) chain.[1] This unique combination of a reactive aldehyde group, a rigid phenyl ring, and a flexible, lipophilic alkyl chain imparts a set of chemical and physical properties that make it highly valuable in organic synthesis, materials science, and medicinal chemistry.[3] The aldehyde functional group serves as a versatile handle for numerous chemical transformations, most notably the formation of Schiff bases, while the heptyloxy tail modulates solubility, influences molecular packing, and can enhance interactions with biological systems.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis protocols, analytical characterization, and key applications.
Part 1: Molecular Structure and Physicochemical Properties
The molecular architecture of 4-(Heptyloxy)benzaldehyde is fundamental to its reactivity and utility. The structure consists of a planar benzene ring connected to an aldehyde group (-CHO) and an ether-linked heptyl chain (-O(CH₂)₆CH₃). The conjugation between the aromatic ring and the aldehyde group results in significant electronic delocalization, influencing its spectroscopic properties and chemical reactivity.[2] The long heptyloxy chain introduces hydrophobic characteristics, rendering the molecule soluble in common organic solvents like ethanol and ether while having limited solubility in water.[1][2]
Structural Representation
Caption: 2D Chemical Structure of 4-(Heptyloxy)benzaldehyde.
Quantitative Data Summary
The key chemical and physical properties of 4-(Heptyloxy)benzaldehyde are summarized in the table below, compiled from various chemical data repositories.
| Property | Value | Source |
| IUPAC Name | 4-heptoxybenzaldehyde | [4] |
| CAS Number | 27893-41-0 | [1][2][4] |
| Molecular Formula | C₁₄H₂₀O₂ | [2][5] |
| Molecular Weight | 220.31 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Boiling Point | ~300 °C (at 760 mmHg) | [2] |
| Density | ~0.9 g/cm³ | [2] |
| Solubility | Soluble in ethanol, ether; Insoluble in water | [1][2] |
| logP (Octanol/Water) | 3.848 - 4.50 | [6][7] |
| SMILES | O(CCCCCCC)C1=CC=C(C=O)C=C1 | [1] |
| InChIKey | YBCKMIZXHKVONZ-UHFFFAOYSA-N | [1][8] |
Part 2: Synthesis and Characterization
The most prevalent and efficient method for synthesizing 4-(Heptyloxy)benzaldehyde is the Williamson ether synthesis. This classical organic reaction provides a reliable pathway to form the ether linkage with good yields.
Williamson Ether Synthesis Protocol
This protocol details the synthesis from 4-hydroxybenzaldehyde and 1-bromoheptane. The causality for key steps is explained: the use of a polar aprotic solvent (DMF) is to solubilize the reactants and facilitate the SN2 reaction, while the base (K₂CO₃) is crucial for deprotonating the hydroxyl group to form the more nucleophilic phenoxide ion.
Materials:
-
1-Bromoheptane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reactant Setup: To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes. This allows the base to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide intermediate.
-
Etherification: Add 1-bromoheptane (1.1-1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting aldehyde. Heating accelerates the rate of the SN2 substitution.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water. This step precipitates the crude product and dissolves inorganic salts.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF). The organic solvent selectively dissolves the desired ether product.[11]
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(Heptyloxy)benzaldehyde.[11]
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the final product as a clear liquid.
Synthetic Workflow Diagram
Caption: Workflow for the Williamson Ether Synthesis of 4-(Heptyloxy)benzaldehyde.
Spectroscopic Characterization
Confirmation of the structure is achieved through standard spectroscopic techniques.[4][11]
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the aldehyde proton (CHO) at δ 9.8-10.1 ppm. Aromatic protons will appear in the δ 6.9-7.9 ppm region. The triplet corresponding to the -OCH₂- protons will be visible around δ 4.0 ppm, with the remaining aliphatic protons of the heptyl chain appearing between δ 0.8-1.8 ppm.
-
¹³C NMR: The carbon spectrum is distinguished by the aldehyde carbonyl carbon signal around δ 191-193 ppm. Aromatic carbons will resonate between δ 114-165 ppm, and the aliphatic carbons of the heptyl chain will appear in the upfield region of δ 14-68 ppm.[12]
-
IR Spectroscopy: The infrared spectrum will display a strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1690-1715 cm⁻¹. Other key peaks include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹), and a prominent C-O-C ether stretching band around 1250 cm⁻¹.[4][12]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak [M]⁺ at m/z 220.[13][14] Common fragmentation patterns include the loss of the heptyl chain.
Part 3: Core Applications in Research and Development
The bifunctional nature of 4-(Heptyloxy)benzaldehyde makes it a valuable precursor in several areas of advanced materials and medicinal chemistry.
Precursor for Liquid Crystalline Materials
A primary application of 4-(Heptyloxy)benzaldehyde is in the synthesis of thermotropic liquid crystals.[3] Its elongated molecular shape, consisting of a rigid core and a flexible tail, is an ideal template for creating calamitic (rod-like) mesogens.[15]
-
Mechanism of Action: The aldehyde group readily undergoes condensation reactions with primary amines (e.g., substituted anilines) to form Schiff bases (imines, -CH=N-).[15][16] This reaction is highly efficient and creates a rigid, linear linkage that extends the molecular core, a critical feature for promoting the formation of liquid crystalline phases (mesophases).[15]
-
Structure-Property Relationship: The heptyloxy chain plays a crucial role in modulating the final properties of the liquid crystal. It lowers the melting point compared to unsubstituted analogues and influences the temperature range and type of mesophase (e.g., nematic, smectic) that is formed. By systematically varying the length of this alkyl chain, researchers can fine-tune the material's properties for specific applications in displays and sensors.[15][17]
Intermediate in Pharmaceutical and Organic Synthesis
The compound serves as a versatile intermediate in the development of more complex molecules.[1]
-
Drug Development: Benzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[3][11] The lipophilic heptyloxy chain can enhance membrane permeability and interaction with biological targets, making derivatives of 4-(Heptyloxy)benzaldehyde interesting scaffolds for structure-activity relationship (SAR) studies in drug discovery.[3][11]
-
Organic Synthesis: Beyond Schiff base formation, the aldehyde group can participate in a wide array of organic reactions, including Wittig reactions, aldol condensations, and reductions to form the corresponding alcohol or reductive aminations to form amines, opening pathways to diverse molecular architectures.
Part 4: Safety, Handling, and Storage
As a laboratory chemical, proper handling of 4-(Heptyloxy)benzaldehyde is essential.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[18] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[19][20] Avoid contact with skin, eyes, and clothing.[18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18] The compound is stable under recommended storage conditions but may be sensitive to air.[19]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused material can be sent to an approved waste disposal plant.[19]
Based on available safety data, the compound is not classified as a hazardous substance according to GHS and does not require specific hazard labeling under EC Regulation No. 1272/2008.[19][20] However, as with all chemicals, unnecessary exposure should be avoided.
Conclusion
4-(Heptyloxy)benzaldehyde stands out as a strategically important chemical intermediate. Its well-defined structure, accessible synthesis via the Williamson etherification, and the versatile reactivity of its aldehyde group provide a robust platform for innovation. For materials scientists, it is a key building block for designing liquid crystals with tunable properties. For medicinal chemists and organic synthesists, it offers a scaffold that balances aromatic, reactive, and lipophilic features, enabling the creation of complex and potentially bioactive molecules. A thorough understanding of its properties and protocols, as detailed in this guide, is foundational for leveraging its full potential in advanced scientific research and development.
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